
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
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Biological Activity
3-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)propanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The thiophene group adds to its structural complexity and may influence its biological interactions. The molecular formula for this compound is C11H12N4O2S, with a molecular weight of approximately 248.35 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
MRSA | 15.625 - 62.5 μM | Inhibition of protein synthesis |
Enterococcus spp. | 62.5 - 125 μM | Disruption of cell wall synthesis |
These findings suggest that the compound may act by inhibiting essential cellular processes, leading to bacterial cell death.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that while the compound exhibits antibacterial properties, it also possesses a degree of cytotoxicity towards human cell lines. The selectivity index indicates that at therapeutic concentrations, the compound can be effective without causing significant harm to host cells.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism and disrupt cell membrane integrity.
Case Studies
A notable study investigated the effects of this compound in a murine model of bacterial infection. Mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls. Histopathological examinations revealed less tissue damage and inflammation in treated mice, indicating a protective effect against infection-induced tissue injury.
Properties
IUPAC Name |
3-(5-thiophen-3-yl-1H-pyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBACPVOGWRHJTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.